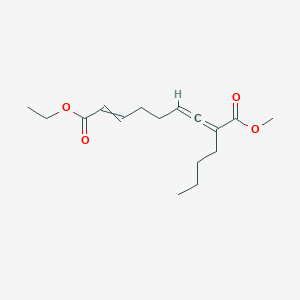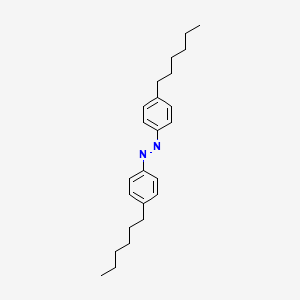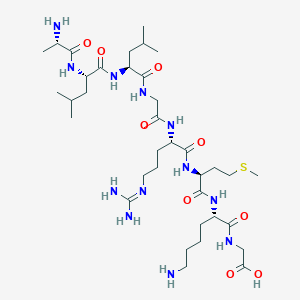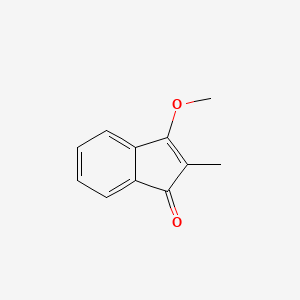![molecular formula C7H6Cl2Se B14275142 Benzene, [(dichloromethyl)seleno]- CAS No. 134480-05-0](/img/structure/B14275142.png)
Benzene, [(dichloromethyl)seleno]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(dichloromethyl)seleno]- is an organoselenium compound characterized by the presence of a benzene ring substituted with a dichloromethyl group and a selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(dichloromethyl)seleno]- typically involves the reaction of benzene with dichloromethyl selenide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of Benzene, [(dichloromethyl)seleno]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(dichloromethyl)seleno]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Benzene, [(dichloromethyl)seleno]- can yield selenoxides, while nucleophilic substitution can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, [(dichloromethyl)seleno]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, [(dichloromethyl)seleno]- involves its interaction with molecular targets and pathways within cells. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The dichloromethyl group may also contribute to the compound’s reactivity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, [(dichloromethyl)thio]-: Contains a sulfur atom instead of selenium.
Benzene, [(dichloromethyl)oxy]-: Contains an oxygen atom instead of selenium.
Benzene, [(dichloromethyl)amino]-: Contains a nitrogen atom instead of selenium.
Uniqueness
Benzene, [(dichloromethyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. The selenium atom’s ability to participate in redox reactions and form stable selenides makes this compound particularly valuable in various research applications.
Properties
CAS No. |
134480-05-0 |
|---|---|
Molecular Formula |
C7H6Cl2Se |
Molecular Weight |
240.00 g/mol |
IUPAC Name |
dichloromethylselanylbenzene |
InChI |
InChI=1S/C7H6Cl2Se/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
CYBQGYSQEHCHIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)


![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)

![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)

